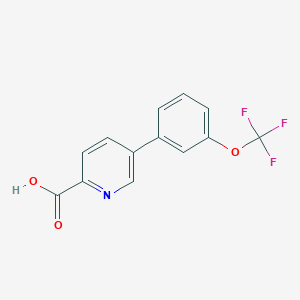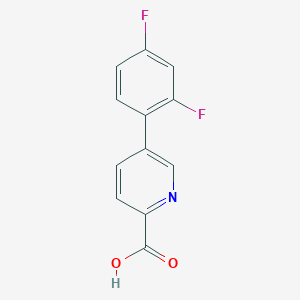
5-(2-Fluoro-4-methoxyphenyl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Fluoro-4-methoxyphenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acid derivatives. It is characterized by the presence of a picolinic acid moiety attached to a 2-fluoro-4-methoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-(2-Fluoro-4-methoxyphenyl)picolinic acid can be synthesized using various methods. One common approach involves the reaction of picolinic acid with 2-fluoro-4-methoxyaniline in the presence of a suitable condensing agent, such as EDCI or DCC. The reaction typically proceeds under mild conditions, and the product is obtained in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research laboratories can be scaled up for industrial production. The use of efficient condensing agents and optimized reaction conditions can facilitate large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Fluoro-4-methoxyphenyl)picolinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluoro and methoxy groups on the aromatic ring.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield substituted derivatives of this compound, while Suzuki–Miyaura coupling can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly for its neuroprotective and antitumor properties.
Neuroscience: It has been studied for its potential neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Mecanismo De Acción
The mechanism by which 5-(2-Fluoro-4-methoxyphenyl)picolinic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as zinc finger proteins, which play a role in viral replication and cell homeostasis . By binding to these proteins, the compound can disrupt their function, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-picolinic acid: This compound shares a similar picolinic acid moiety but lacks the 2-fluoro-4-methoxyphenyl group.
Picloram: Another picolinic acid derivative, picloram is used as a herbicide and has different functional groups attached to the picolinic acid core.
Uniqueness
5-(2-Fluoro-4-methoxyphenyl)picolinic acid is unique due to the presence of both fluoro and methoxy substituents on the aromatic ring. These groups can influence the compound’s reactivity and interactions with biological targets, making it distinct from other picolinic acid derivatives.
Propiedades
IUPAC Name |
5-(2-fluoro-4-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-9-3-4-10(11(14)6-9)8-2-5-12(13(16)17)15-7-8/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWHNRWCVQODCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CN=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














